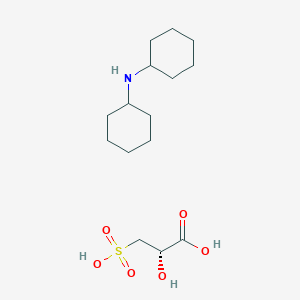
Dicyclohexylamine (S)-2-hydroxy-3-sulfopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexylamine (S)-2-hydroxy-3-sulfopropanoate is a chemical compound that combines dicyclohexylamine with (S)-2-hydroxy-3-sulfopropanoate. Dicyclohexylamine is a secondary amine with the chemical formula HN(C₆H₁₁)₂, known for its applications in organic synthesis, dye manufacturing, and as a catalyst in various industrial processes . The (S)-2-hydroxy-3-sulfopropanoate moiety adds unique properties to the compound, making it valuable in specific scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicyclohexylamine can be synthesized through several methods:
Catalytic Hydrogenation of Aniline: This method involves the hydrogenation of aniline using a ruthenium or palladium catalyst.
Reductive Amination of Cyclohexanone: Cyclohexanone reacts with ammonia or cyclohexylamine in the presence of a palladium/carbon catalyst under hydrogen pressure to yield dicyclohexylamine.
Pressure Hydrogenation of Diphenylamine: This method uses a ruthenium catalyst to hydrogenate diphenylamine, resulting in dicyclohexylamine.
Industrial Production Methods
Industrial production of dicyclohexylamine typically involves the catalytic hydrogenation of aniline or the reductive amination of cyclohexanone. These methods are preferred due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexylamine (S)-2-hydroxy-3-sulfopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions are common, where the amine group participates in forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: DDQ is commonly used for oxidation reactions.
Catalysts: Palladium/carbon and ruthenium catalysts are used in hydrogenation and reductive amination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can yield carbonyl compounds .
Applications De Recherche Scientifique
Dicyclohexylamine (S)-2-hydroxy-3-sulfopropanoate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of dicyclohexylamine (S)-2-hydroxy-3-sulfopropanoate involves the inhibition of spermidine synthase, an enzyme crucial for polyamine biosynthesis. This inhibition affects various biological processes, including cell growth and differentiation . The compound’s molecular targets include bacterial and mammalian spermidine synthase, and it may also inhibit aminopropyltransferases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A primary amine with similar applications in organic synthesis and industrial processes.
Diphenylamine: Used in the production of antioxidants and as a stabilizer in various applications.
N,N-Dicyclohexylamine: Another secondary amine with similar properties and applications.
Uniqueness
Dicyclohexylamine (S)-2-hydroxy-3-sulfopropanoate is unique due to the presence of the (S)-2-hydroxy-3-sulfopropanoate moiety, which imparts specific properties that enhance its utility in scientific research and industrial applications. Its ability to inhibit spermidine synthase sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C15H29NO6S |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2S)-2-hydroxy-3-sulfopropanoic acid |
InChI |
InChI=1S/C12H23N.C3H6O6S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;4-2(3(5)6)1-10(7,8)9/h11-13H,1-10H2;2,4H,1H2,(H,5,6)(H,7,8,9)/t;2-/m.1/s1 |
Clé InChI |
ZMSVUGQGSOYQRN-ARGLLVQISA-N |
SMILES isomérique |
C1CCC(CC1)NC2CCCCC2.C([C@H](C(=O)O)O)S(=O)(=O)O |
SMILES canonique |
C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




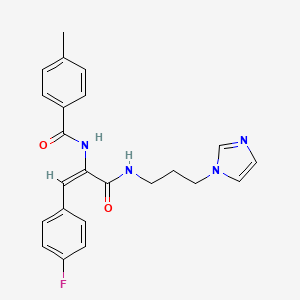
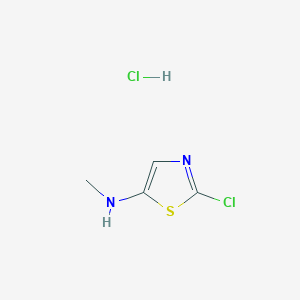
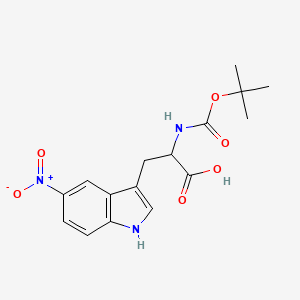
![1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12818913.png)
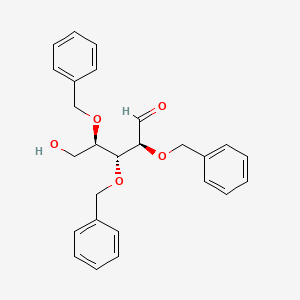
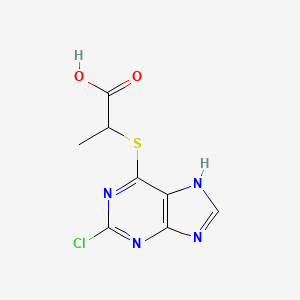
![6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12818926.png)

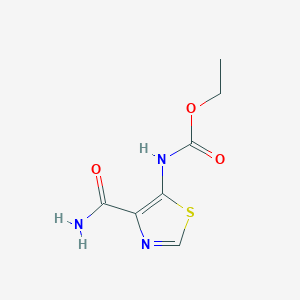

![2-[(1R,3As,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propan-1-ol](/img/structure/B12818945.png)
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)
